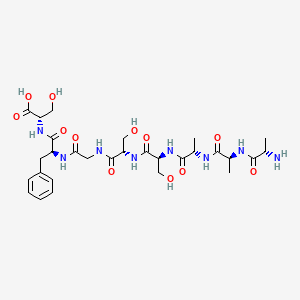

L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine

Description

Properties

CAS No. |

820208-60-4 |

|---|---|

Molecular Formula |

C29H44N8O12 |

Molecular Weight |

696.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C29H44N8O12/c1-14(30)23(42)32-15(2)24(43)33-16(3)25(44)35-20(12-39)28(47)36-19(11-38)26(45)31-10-22(41)34-18(9-17-7-5-4-6-8-17)27(46)37-21(13-40)29(48)49/h4-8,14-16,18-21,38-40H,9-13,30H2,1-3H3,(H,31,45)(H,32,42)(H,33,43)(H,34,41)(H,35,44)(H,36,47)(H,37,46)(H,48,49)/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |

InChI Key |

JVMCTQRYLAGQCL-BULBTXNYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like serine and phenylalanine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine has several scientific research applications:

Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

Pharmacology: Investigating potential therapeutic effects, such as antimicrobial or anticancer activities.

Materials Science: Developing peptide-based materials with unique properties, such as hydrogels or nanostructures.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features :

- Contains three consecutive L-alanyl residues, two L-seryl residues, a glycyl spacer, and a phenylalanyl residue.

- Hydrophilic due to multiple serine and alanine residues, balanced by the hydrophobic phenylalanine.

- Flexible glycine residue may influence backbone conformation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related peptides:

Key Comparative Insights

Chain Length and Complexity :

- The target compound (7 residues) is shorter than ’s 14-residue peptide but longer than ’s 6-residue chain. Shorter peptides often exhibit better bioavailability, while longer chains may have higher target specificity .

Amino Acid Composition: Hydrophobicity: The phenylalanine in the target provides moderate hydrophobicity, contrasting with ’s leucine and isoleucine-rich structure (more hydrophobic) and ’s arginine-containing peptide (more hydrophilic) . Functional Groups: ’s cysteine residues enable disulfide bonding, absent in the target. ’s phosphorylated serine (O-phosphono-L-seryl) highlights post-translational modifications critical for signaling .

Stereochemical Considerations :

- includes D-alanyl residues, which may confer resistance to enzymatic degradation compared to the target’s all-L configuration .

Therapeutic Potential: The target’s glycine and serine repeats suggest utility in tissue engineering or drug delivery due to flexibility and solubility. ’s arginine/lysine-rich structure is suited for gene delivery .

Biological Activity

L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine is a synthetic peptide comprised of a sequence of amino acids, specifically designed to explore its biological activities. The unique arrangement of multiple alanine and serine residues, along with phenylalanine and glycine, suggests potential roles in various biological processes, including protein synthesis, enzyme modulation, and cell signaling.

Composition and Structural Characteristics

This peptide's structure is characterized by a high content of alanine and serine , which are known for their roles in stabilizing protein structures and facilitating biochemical reactions. The specific sequence influences its interactions within biological systems, potentially affecting its functional properties.

| Amino Acid Composition | Quantity |

|---|---|

| L-Alanine | 4 |

| L-Serine | 3 |

| L-Glycine | 1 |

| L-Phenylalanine | 1 |

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Cell Signaling Modulation : The peptide may interact with specific receptors or enzymes, influencing their activity. This interaction can modulate cellular responses, potentially impacting processes such as metabolism and immune response.

- Protein Synthesis : Given its amino acid composition, the peptide could play a role in protein synthesis pathways, acting as a building block or regulator in these processes.

- Antioxidant Properties : Similar peptides have demonstrated antioxidant effects, suggesting that this compound may help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the implications of peptides similar to this compound:

- Study on L-Alanylglycylserine : This study indicated that peptides rich in alanine could enhance muscle recovery post-exercise by improving nitrogen balance and reducing muscle damage markers .

- Clinical Trial on Glutamine Supplementation : While not directly related to the compound , research on L-Alanyl-L-glutamine supplementation showed improvements in recovery from surgical procedures and reduced infectious morbidity in patients with secondary peritonitis . This suggests that similar dipeptides may enhance immune function and recovery.

Potential Applications

The unique properties of this compound suggest various applications:

- Nutritional Supplements : Its potential to improve recovery and performance could make it suitable for sports nutrition products.

- Therapeutic Uses : Given its possible effects on immune response and protein synthesis, this peptide might be explored for therapeutic applications in clinical nutrition or recovery protocols post-surgery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.